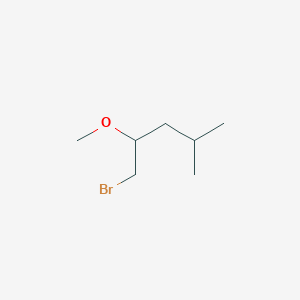![molecular formula C20H13ClFNO2 B2492599 3-[(2-chloro-6-fluorophenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid CAS No. 380574-64-1](/img/structure/B2492599.png)
3-[(2-chloro-6-fluorophenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-[(2-chloro-6-fluorophenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid is a useful research compound. Its molecular formula is C20H13ClFNO2 and its molecular weight is 353.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Applications
- Fluorine-bearing quinoline derivatives like the specified compound are synthesized for potential use as amylolytic agents against fungi, especially Aspergillus species (Makki, Bakhotmah, & Abdel-Rahman, 2012).
- Antibacterial properties have been observed in various quinoline carboxylic acids and their derivatives, indicating potential for treating bacterial infections (Miyamoto et al., 1995).
Synthesis Techniques and Chemical Transformations
- Novel synthetic routes have been developed for compounds like the one , contributing to the field of medicinal chemistry and drug development (Chujo et al., 2001).
- Electrochemical studies of related quinoline carboxylic acids have been conducted, enhancing understanding of their chemical properties and potential applications (Srinivasu et al., 1999).
Potential Anticancer Applications
- Some quinoline-4-carboxylic acid derivatives have shown anticancer activity , particularly against various carcinoma cell lines. These compounds have been evaluated for their potential as novel anticancer agents (Bhatt, Agrawal, & Patel, 2015).
Fluorophores and Photophysical Properties
- Quinoline derivatives are known as efficient fluorophores and have been used in biochemistry and medicine for studying various biological systems, indicating their potential in biomedical imaging (Aleksanyan & Hambardzumyan, 2013).
Properties
IUPAC Name |
(3E)-3-[(2-chloro-6-fluorophenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClFNO2/c21-15-5-3-6-16(22)14(15)10-11-8-9-13-18(20(24)25)12-4-1-2-7-17(12)23-19(11)13/h1-7,10H,8-9H2,(H,24,25)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWVEUXRHJDYRU-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C3N=C2C1=CC4=C(C=CC=C4Cl)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1CC2=C(C3=CC=CC=C3N=C2/C1=C/C4=C(C=CC=C4Cl)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]chromen-4-one](/img/structure/B2492518.png)

![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-4-chlorobenzamide](/img/structure/B2492521.png)
![2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2492522.png)
![2-[(1,2,3-benzothiadiazol-5-yl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B2492523.png)
![N-[2-(2,4-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-3-methoxybenzamide](/img/structure/B2492524.png)
![N-(3-(allylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2492525.png)
![2-((4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2492528.png)

methanone](/img/structure/B2492533.png)
![1-(2-Chlorophenyl)-3-{[1-(thiophen-3-yl)cyclopropyl]methyl}urea](/img/structure/B2492535.png)

![Ethyl 2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetate](/img/structure/B2492537.png)
![1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone](/img/structure/B2492539.png)
